Andioxime
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Overview
Description
Andioxime is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is an oxime derivative, which means it contains the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. Oximes are known for their ability to form stable complexes with metals and their use in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Andioxime can be synthesized through several methods. One common method involves the reaction of a ketone or aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the product. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Andioxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitriles or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: this compound can participate in substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitriles, amines, and substituted oximes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Andioxime has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: this compound derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Some this compound compounds are investigated for their potential use as therapeutic agents, particularly in the treatment of organophosphate poisoning.
Industry: this compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of andioxime involves its ability to form stable complexes with metals and its participation in various chemical reactions. In biological systems, this compound can act as a chelating agent, binding to metal ions and affecting their availability and activity. This property is particularly useful in the treatment of metal poisoning and in the development of metal-based drugs.
Comparison with Similar Compounds
Andioxime is similar to other oxime compounds, such as:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another antidote for organophosphate poisoning with a similar mechanism of action.
Methoxime: Known for its use in various chemical reactions and as a reagent in organic synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique properties it imparts in various applications. Its ability to form stable metal complexes and its versatility in chemical reactions make it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C21H27N3O3 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(Z)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)/b23-20- |
InChI Key |
XPHBRTNHVJSEQD-ATJXCDBQSA-N |
Isomeric SMILES |
CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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